4-Phenoxyphenylglyoxal hydrate

Beschreibung

BenchChem offers high-quality 4-Phenoxyphenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenoxyphenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

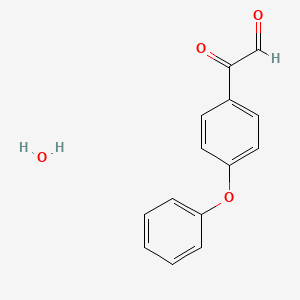

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-oxo-2-(4-phenoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDIBXWPGWASQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611097 | |

| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-55-2 | |

| Record name | Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-phenoxyphenylglyoxal hydrate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Phenoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-phenoxyphenylglyoxal hydrate, a versatile bifunctional reagent. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and profound potential as a building block in modern medicinal and synthetic chemistry. We will explore the causality behind its chemical behavior and provide actionable protocols grounded in established chemical principles.

Introduction and Significance

4-Phenoxyphenylglyoxal hydrate is an aromatic α-ketoaldehyde distinguished by its 1,2-dicarbonyl moiety and a phenoxy-substituted phenyl ring. The presence of the electron-donating phenoxy group influences the reactivity of the aromatic ring and the adjacent glyoxal functional group. In its solid state, it typically exists as a stable geminal diol (hydrate), which readily equilibrates with the reactive dicarbonyl form in solution. This structural feature is key to its utility, providing stability for storage while allowing for potent reactivity when needed.

Its primary value lies in its role as a precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Such scaffolds are of immense interest in drug discovery, forming the core of numerous biologically active molecules. Understanding the properties of 4-phenoxyphenylglyoxal hydrate is therefore crucial for chemists aiming to develop novel therapeutics and advanced materials.

Physicochemical and Safety Data

A clear understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key physicochemical data for 4-phenoxyphenylglyoxal hydrate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92254-55-2 | |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | |

| Appearance | Typically a solid (e.g., light yellow) | |

| Storage Temperature | 4°C, in a dry, cool, well-ventilated place |

Safety and Handling Precautions: 4-Phenoxyphenylglyoxal hydrate is classified as an irritant.

-

Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Handling : Always handle in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid the formation of dust and aerosols.

-

Storage : Store in a tightly closed container away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Workflow:

synthesis and purification of 4-phenoxyphenylglyoxal hydrate

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of 4-Phenoxyphenylglyoxal Hydrate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical characterization of 4-phenoxyphenylglyoxal hydrate (CAS No. 92254-55-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key procedural choices. The synthesis is achieved via the robust Riley oxidation of 4-phenoxyacetophenone using selenium dioxide. Purification is addressed through systematic recrystallization and, where necessary, silica gel chromatography. Finally, a suite of analytical techniques, including HPLC, NMR, and IR spectroscopy, is detailed to establish a rigorous quality control framework for verifying the identity, purity, and structural integrity of the final product.

Introduction

Glyoxal derivatives are a class of α-dicarbonyl compounds recognized for their unique reactivity and utility as versatile intermediates in organic synthesis and as chemical probes in biochemistry. 4-Phenoxyphenylglyoxal, in its stable hydrate form, is a valuable building block characterized by a phenoxy moiety, which imparts specific steric and electronic properties, and a reactive glyoxal group. This structure makes it a precursor for various heterocyclic compounds and a tool for chemical biology applications, analogous to other phenylglyoxal derivatives that are known to covalently modify arginine residues in proteins.

Achieving high purity is paramount, as trace impurities from the synthesis—such as unreacted starting material or selenium byproducts—can interfere with downstream applications, leading to artifactual results in biological assays or complications in multi-step syntheses. This guide establishes a self-validating workflow, ensuring that each stage, from synthesis to final analysis, is supported by sound scientific principles to yield a highly purified and well-characterized final product.

Section 1: Synthesis of 4-Phenoxyphenylglyoxal Hydrate via Riley Oxidation

The selected synthetic route is the oxidation of the α-methylene group of a ketone, a classic and reliable transformation known as the Riley oxidation.[1][2] This method employs selenium dioxide (SeO₂) as the oxidant to convert the methyl group of 4-phenoxyacetophenone directly to the desired glyoxal.

Principle and Mechanism

The Riley oxidation of a ketone proceeds through the enol tautomer of the starting material.[3] The reaction is initiated by an ene reaction between the enol and the electrophilic selenium center of SeO₂. This is followed by a[3][4]-sigmatropic rearrangement to form a β-ketoseleninic acid intermediate, which subsequently eliminates elemental selenium (Se) and water to yield the 1,2-dicarbonyl product.[1][5] The presence of water in the reaction medium or during workup leads to the formation of the more stable gem-diol, or hydrate, at the aldehyde carbonyl.

Caption: Proposed mechanism for the Riley Oxidation of 4-phenoxyacetophenone.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the SeO₂ oxidation of acetophenones.[6][7]

Materials:

-

4-Phenoxyacetophenone (1 mole equivalent)

-

Selenium Dioxide (SeO₂) (1.1 mole equivalent)

-

1,4-Dioxane (solvent)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer and reflux condenser. Add 1,4-dioxane (approx. 5 mL per gram of acetophenone) and water (approx. 0.2 mL per gram of acetophenone).

-

Reagent Addition: Add selenium dioxide (1.1 eq.) to the solvent mixture. Heat the mixture to 50-60 °C with stirring until the SeO₂ dissolves completely.

-

Initiation: Add 4-phenoxyacetophenone (1.0 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. The solution will darken, and a black precipitate of elemental selenium will form.[7]

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up (Initial): Once the reaction is complete, cool the mixture to approximately 60 °C. Decant the hot solution away from the precipitated selenium into a separate flask.

-

Solvent Removal: Remove the 1,4-dioxane and water under reduced pressure using a rotary evaporator. The result is a crude, oily, or semi-solid residue of 4-phenoxyphenylglyoxal.

-

Hydrate Formation: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., toluene or benzene) and add 3-4 volumes of hot water. Allow the mixture to cool slowly to crystallize the hydrate form.[7] Collect the crude hydrate by vacuum filtration.

Safety Considerations

-

Selenium Dioxide (SeO₂): Highly toxic and corrosive. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.[2]

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated fume hood.

-

Elemental Selenium: The black selenium precipitate is toxic. Dispose of it according to institutional hazardous waste guidelines.

Section 2: Purification of 4-Phenoxyphenylglyoxal Hydrate

Purification is a critical step to remove unreacted starting materials, selenium-containing byproducts, and other impurities. A multi-step approach beginning with recrystallization is recommended.

Primary Purification: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids based on differences in solubility between the target compound and impurities in a given solvent system at different temperatures.[8]

Protocol:

-

Solvent Selection: Test the solubility of the crude hydrate in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[9][10] A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective for moderately polar compounds.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed pair) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored by polar impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the flask to cool slowly to room temperature. If using a mixed solvent system, the less polar anti-solvent can be added slowly to the hot solution until cloudiness persists, then clarified with a drop of the polar solvent before cooling. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

High-Purity Purification: Silica Gel Chromatography

For applications requiring exceptional purity, silica gel column chromatography may be employed to separate the target compound from impurities with similar solubility profiles.[11]

Principle: Silica gel is a highly polar stationary phase.[12] Separation occurs based on the differential adsorption of compounds from the mobile phase (eluent). Non-polar compounds interact weakly with the silica and elute quickly, while more polar compounds are retained longer.[13] Given the polar nature of the glyoxal hydrate, a moderately polar eluent system is required.

Protocol:

-

Eluent System Selection: Using TLC, determine an appropriate solvent system that provides good separation between the product and impurities. A typical starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.[14]

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack it into a chromatography column.

-

Sample Loading: Dissolve the recrystallized product in a minimum amount of the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the packed column.

-

Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (gradient elution) to move the desired compound down the column.

-

Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified 4-phenoxyphenylglyoxal hydrate.

Caption: General workflow for the purification and quality control of the product.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized 4-phenoxyphenylglyoxal hydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

-

Methodology: A reversed-phase C18 column is typically suitable. An isocratic or gradient elution with a mobile phase consisting of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is employed.

-

Detection: UV detection is appropriate due to the aromatic nature of the molecule. The absorbance maximum should be determined but is expected to be in the 260-290 nm range.

-

Interpretation: A pure sample should exhibit a single major peak in the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[15] Spectra are typically recorded in DMSO-d₆ or CDCl₃. The hydrate form will show characteristic signals for the gem-diol protons and carbon.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm is expected for the nine aromatic protons on the two phenyl rings.

-

Methine Proton: The proton of the C-H adjacent to the ketone will appear as a singlet, likely around δ 5.5-6.5 ppm, shifted downfield due to the adjacent carbonyl and hydroxyl groups.

-

Hydroxyl Protons: The two hydroxyl protons of the gem-diol will appear as a broad singlet. Its chemical shift is concentration-dependent and it will exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, typically in the δ 190-200 ppm region.

-

Hydrated Carbonyl Carbon: The carbon of the gem-diol (hydrated aldehyde) will be shielded relative to a free aldehyde and is expected around δ 90-100 ppm.[16]

-

Aromatic Carbons: A series of signals between δ 115-160 ppm will correspond to the 12 aromatic carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups of the hydrate.[17]

-

C=O Stretch: A sharp, strong absorption around 1680-1700 cm⁻¹ corresponds to the ketone carbonyl stretching vibration.

-

C-O-C Stretch: An absorption in the 1200-1250 cm⁻¹ region is indicative of the aryl ether linkage.

-

Aromatic C=C and C-H Stretches: Bands around 1450-1600 cm⁻¹ (C=C) and above 3000 cm⁻¹ (C-H) confirm the presence of the aromatic rings.

Summary of Analytical Data

| Technique | Parameter | Expected Result / Observation |

| HPLC | Purity | > 98% (by area percentage at a specified wavelength) |

| Retention Time | Consistent value under defined method conditions | |

| ¹H NMR | Aromatic Protons | Multiplet, ~ δ 7.0-8.0 ppm (9H) |

| Methine Proton (CH(OH)₂) | Singlet, ~ δ 5.5-6.5 ppm (1H) | |

| Hydroxyl Protons (OH) | Broad singlet, variable shift (2H, D₂O exchangeable) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | δ ~190-200 ppm |

| Hydrate Carbon (C(OH)₂) | δ ~90-100 ppm | |

| Aromatic Carbons | Multiple signals, δ ~115-160 ppm | |

| IR Spectroscopy | O-H Stretch (Hydrate) | Strong, broad band, ~3200-3500 cm⁻¹ |

| C=O Stretch (Ketone) | Strong, sharp band, ~1680-1700 cm⁻¹ | |

| C-O-C Stretch (Ether) | Moderate band, ~1200-1250 cm⁻¹ |

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and purification of high-purity 4-phenoxyphenylglyoxal hydrate. By grounding the experimental protocols in established chemical principles—the Riley oxidation for synthesis and systematic recrystallization for purification—researchers can confidently produce this valuable chemical intermediate. The comprehensive analytical framework provided ensures that the final product meets the stringent quality standards required for demanding applications in synthetic chemistry and drug discovery.

References

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Retrieved from [Link]

- Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Journal of the American Chemical Society, 98(1), 300–301.

- Singh, J., et al. (2012). Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines. Tetrahedron Letters, 53(31), 4151–4153.

-

ResearchGate. (n.d.). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link]

- Chem-Supply. (n.d.). Selenium Dioxide Safety Data Sheet.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

-

YouTube. (2024). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Skonieczny, K., et al. (2009). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 47(7), 589-601.

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]

-

PMDA. (n.d.). Infrared Reference Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). PINACOL HYDRATE - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rubingroup.org [rubingroup.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Reaction of 4-Phenoxyphenylglyoxal Hydrate with Arginine Residues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Arginine-Specific Bioconjugation

The selective chemical modification of amino acid residues is a cornerstone of modern chemical biology and drug development. It allows for the precise interrogation of protein function, the development of sophisticated antibody-drug conjugates (ADCs), and the creation of novel protein therapeutics. While lysine and cysteine residues have traditionally been the workhorses for bioconjugation, their high abundance (lysine) or requirement for specific structural contexts (cysteine) can lead to heterogeneous products or necessitate protein engineering.

The guanidinium side chain of arginine, with its consistently high surface exposure and unique chemical reactivity, represents a compelling target for achieving site-specific and stable protein modifications. α-dicarbonyl compounds, particularly phenylglyoxal and its derivatives, have emerged as highly selective reagents for this purpose.

This guide focuses on a specific, yet lesser-explored derivative: 4-phenoxyphenylglyoxal hydrate . As of this writing, the peer-reviewed literature lacks extensive studies on this particular reagent. Therefore, this document serves as both a technical guide and a strategic roadmap. It is designed for the pioneering researcher who wishes to characterize and leverage this compound. We will proceed from the foundational principles established for analogous phenylglyoxals, providing you with the mechanistic understanding and field-proven methodologies required to confidently explore this novel reagent. Our approach will be grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: The Underlying Chemistry of Arginine Modification by Phenylglyoxals

The Core Reaction Mechanism: A Tale of Two Carbonyls

The reactivity of 4-phenoxyphenylglyoxal hydrate towards arginine is centered on the interaction between its vicinal (adjacent) dicarbonyl groups and the nucleophilic guanidinium group of the arginine side chain. The reaction proceeds most efficiently under mild alkaline conditions (typically pH 7.0-9.0), where a significant population of arginine residues is deprotonated, thereby increasing their nucleophilicity.[1][2][3]

The reaction is understood to proceed through a multi-step mechanism:

-

Initial Nucleophilic Attack: One of the guanidinium nitrogens attacks one of the electrophilic carbonyl carbons of the glyoxal.

-

Cyclization: A subsequent intramolecular reaction leads to the formation of a cyclic intermediate.

-

Adduct Formation: The reaction culminates in the formation of a stable dihydroxyimidazolidine adduct. A key finding for phenylglyoxal (PGO) and p-hydroxyphenylglyoxal (OH-PGO) is that two molecules of the reagent react with one guanidinium group, forming a stable 2:1 adduct.[4][5] This stoichiometry is crucial for accurate mass spectrometry analysis of the modification.

Caption: Generalized reaction pathway for arginine modification by phenylglyoxals.

The Influence of the 4-Phenoxy Substituent: An Educated Hypothesis

The defining feature of our target reagent is the phenoxy group at the para-position of the phenyl ring. While direct kinetic data for 4-phenoxyphenylglyoxal hydrate is unavailable, we can infer its potential behavior by comparing phenylglyoxal (PGO) with p-hydroxyphenylglyoxal (HPGO). Studies have shown that PGO reacts 15 to 20 times faster with arginine than HPGO.[6] This suggests that electron-donating groups (like the hydroxyl group in HPGO) can decrease the electrophilicity of the dicarbonyl carbons, thus slowing the reaction. The phenoxy group is also generally considered to be electron-donating, which may mean that 4-phenoxyphenylglyoxal hydrate has a slower reaction rate compared to the unsubstituted phenylglyoxal.

However, the phenoxy group also introduces significant steric bulk and potential for π-stacking interactions. This could influence the reagent's accessibility to arginine residues within specific protein microenvironments, potentially offering a different selectivity profile compared to smaller derivatives. This highlights the importance of empirical validation for each protein of interest.

Section 2: A Framework for Protocol Design and Validation

As a Senior Application Scientist, my primary directive is to provide you with a robust, self-validating experimental framework. This means incorporating appropriate controls and understanding the rationale behind each step. The following protocols are adapted from well-established methods for other phenylglyoxal derivatives and should be treated as a starting point for optimization.[1]

Essential Pre-Reaction Considerations

Buffer Selection is Critical: The choice of buffer is paramount for a successful modification reaction.

-

pH: The reaction is favored at a slightly alkaline pH (7.0-9.0) to ensure the deprotonation of the guanidinium group.[1][2][3] A common and effective choice is 100 mM potassium phosphate or sodium bicarbonate buffer at pH 8.0.

-

Avoid Primary Amines: Buffers containing primary amines, such as Tris, are incompatible with this chemistry as they will compete with the arginine residues for reaction with the glyoxal, consuming your reagent and leading to non-specific modifications.

Reagent Preparation and Handling:

-

4-phenoxyphenylglyoxal hydrate should be stored as a solid at 4°C.

-

Prepare stock solutions of the reagent immediately before use in a compatible, anhydrous solvent like DMSO or directly in the reaction buffer. Protect the solution from light to prevent potential photodegradation.

Experimental Protocol: Protein Modification

This protocol is designed for a typical analytical-scale reaction (e.g., 50-100 µL).

-

Protein Preparation:

-

Prepare a stock solution of your protein of interest in the chosen reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0). A typical final protein concentration for the reaction is in the range of 1-10 µM.

-

Causality: This concentration range is generally sufficient for downstream analysis by SDS-PAGE and mass spectrometry while minimizing the risk of protein precipitation that can occur when surface charges are neutralized.[7]

-

-

Reaction Setup:

-

To a microcentrifuge tube, add the protein solution to the desired final volume.

-

Add the freshly prepared 4-phenoxyphenylglyoxal hydrate stock solution to achieve the desired final concentration. A 100- to 1000-fold molar excess of the reagent over the protein concentration is a common starting point.

-

Causality: A large molar excess is necessary to drive the reaction towards completion, especially if the reaction kinetics are slow or if multiple arginine residues are being targeted.

-

-

Control Reactions (Self-Validation):

-

Negative Control: Prepare a sample containing the protein solution and an equal volume of the buffer or DMSO used to dissolve the reagent. This control is essential to ensure that any observed changes in protein function or mass are due to the modification and not the reaction conditions themselves.

-

Positive Control (Optional but Recommended): If available, use a well-characterized protein with a known number of reactive arginines (like Ribonuclease A) to validate your reagent and procedure.

-

-

Incubation:

-

Incubate the reaction mixture at 25°C for a defined time course (e.g., 0, 30, 60, 120, and 240 minutes).

-

Causality: A time-course experiment is crucial for optimizing the reaction. It allows you to determine the minimum time required to achieve the desired level of modification while minimizing potential side reactions or protein degradation.

-

-

Quenching and Reagent Removal:

-

To stop the reaction, you can add a scavenger reagent like excess free arginine or glycine.

-

Immediately after incubation, remove the excess 4-phenoxyphenylglyoxal hydrate. This is critical to prevent further modification during downstream processing. The most common methods are:

-

Size-Exclusion Chromatography (e.g., desalting column): This is a rapid and efficient method for separating the modified protein from the small-molecule reagent.

-

Dialysis/Buffer Exchange: Effective for larger sample volumes.

-

-

Caption: A streamlined workflow for arginine modification experiments.

Section 3: Analysis and Characterization of the Modified Protein

A multi-pronged approach is necessary to fully characterize the outcome of the modification reaction.

Quantifying the Extent of Modification

For phenylglyoxal derivatives with a chromophore, spectrophotometry can be a straightforward method to estimate the degree of modification. While the molar extinction coefficient of the 4-phenoxyphenylglyoxal-arginine adduct is unknown, you would first need to determine it experimentally. However, the most precise and definitive method is mass spectrometry.

Mass Spectrometry for Definitive Characterization

Mass spectrometry (MS) is indispensable for confirming the modification and identifying the specific arginine residues that have reacted.

Key Data Points from MS:

-

Mass Shift: Based on the 2:1 stoichiometry observed for PGO and OH-PGO, you should look for a specific mass addition to your protein corresponding to the incorporation of two 4-phenoxyphenylglyoxal molecules and the loss of water molecules.[4]

-

Site Occupancy: By digesting the modified protein and analyzing the resulting peptides (peptide mapping), you can pinpoint exactly which arginine residues have been modified.

Sample Preparation for Mass Spectrometry:

-

After removing the excess reagent, denature, reduce, and alkylate the protein sample using standard proteomics protocols.

-

Digest the protein with a protease. Trypsin is a common choice, but be aware that modification of an arginine residue will block tryptic cleavage at that site . This is a key piece of evidence in itself. Using a different protease, such as Glu-C or Chymotrypsin, in parallel can provide complementary sequence coverage.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, specifying a variable modification on arginine corresponding to the calculated mass of the 4-phenoxyphenylglyoxal adduct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Enigmatic Stability of 4-Phenoxyphenylglyoxal Hydrate in Solution: A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is ensuring the chemical stability of the active pharmaceutical ingredient (API). This guide delves into the nuanced world of 4-phenoxyphenylglyoxal hydrate, a compound of interest in medicinal chemistry, offering an in-depth exploration of its stability profile in solution. As researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's behavior under various conditions is paramount for successful formulation, storage, and ultimately, clinical efficacy.

This document moves beyond a mere recitation of facts, providing a causal analysis of experimental choices and methodologies. Every protocol herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthiness and reproducibility.

The Nature of the Beast: Understanding the Glyoxal Hydrate Equilibrium

At its core, the stability of 4-phenoxyphenylglyoxal hydrate in solution is governed by the reversible nucleophilic addition of water to the aldehyde group, establishing an equilibrium between the carbonyl compound and its geminal diol (hydrate) form.

Caption: Reversible hydration of 4-phenoxyphenylglyoxal.

The position of this equilibrium is dictated by a delicate interplay of electronic and steric factors within the molecule. Generally, electron-withdrawing groups attached to the carbonyl carbon favor the formation of a stable hydrate. In the case of 4-phenoxyphenylglyoxal, the phenoxy group, while possessing some inductive electron-withdrawing character, also exhibits mesomeric (resonance) electron-donating effects. The overall electronic influence on the glyoxal moiety is a crucial determinant of the hydrate's stability.

Key Factors Influencing the Stability of 4-Phenoxyphenylglyoxal Hydrate

A robust stability testing program must systematically investigate the impact of various environmental factors. For 4-phenoxyphenylglyoxal hydrate, the following parameters are of primary concern:

-

pH of the Solution: The hydration reaction can be either acid or base-catalyzed. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by water. Conversely, in basic media, the hydroxide ion, a more potent nucleophile than water, directly attacks the carbonyl carbon. Therefore, the stability of the hydrate is expected to be significantly pH-dependent. A comprehensive pH-rate profile is essential to identify the pH of maximum stability, a critical parameter for formulation development.

-

Solvent Composition: The polarity and protic nature of the solvent system will profoundly influence the hydration equilibrium. Protic solvents, such as water and alcohols, can participate in hydrogen bonding, potentially stabilizing the hydrate form. In contrast, aprotic solvents may shift the equilibrium towards the anhydrous glyoxal. The solubility of 4-phenoxyphenylglyoxal hydrate in various pharmaceutically acceptable solvents should be determined to inform formulation strategies.

-

Temperature: As with most chemical reactions, temperature will affect the rate of both the hydration and dehydration reactions. The Arrhenius equation can be employed to quantify the temperature dependence of the degradation kinetics, allowing for the prediction of shelf-life under different storage conditions.

-

Light Exposure: The presence of aromatic rings and a carbonyl group in the structure of 4-phenoxyphenylglyoxal suggests a potential for photolytic degradation. Forced degradation studies under controlled light exposure (e.g., using a photostability chamber) are necessary to assess this liability.

A Framework for Comprehensive Stability Assessment: Experimental Protocols

To rigorously evaluate the stability of 4-phenoxyphenylglyoxal hydrate, a multi-faceted experimental approach is required. The following protocols provide a blueprint for a thorough investigation.

Preparation of Stock Solutions and Standards

Objective: To prepare accurate and reproducible solutions for stability studies.

Protocol:

-

Accurately weigh a known amount of highly purified 4-phenoxyphenylglyoxal hydrate.

-

Dissolve the compound in the desired solvent (e.g., acetonitrile, methanol, or a specific buffer system) to create a concentrated stock solution.

-

Prepare working standards by diluting the stock solution to the desired concentrations for analysis.

-

Store all solutions protected from light and at a controlled temperature (e.g., 4°C) when not in use.

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products under stress conditions.

Caption: Workflow for forced degradation studies.

Protocols:

-

Acidic and Basic Hydrolysis:

-

Incubate solutions of 4-phenoxyphenylglyoxal hydrate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots before analysis to prevent further degradation.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Monitor the degradation over time at room temperature or slightly elevated temperature.

-

-

Thermal Degradation:

-

Store solutions and solid samples of 4-phenoxyphenylglyoxal hydrate in a temperature-controlled oven (e.g., 80°C).

-

Analyze samples at predetermined time points.

-

-

Photolytic Degradation:

-

Expose solutions and solid samples to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

pH-Rate Profile Determination

Objective: To determine the pH of maximum stability.

Protocol:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Prepare solutions of 4-phenoxyphenylglyoxal hydrate in each buffer.

-

Incubate the solutions at a constant temperature.

-

Monitor the concentration of the parent compound over time using a stability-indicating analytical method.

-

Calculate the observed degradation rate constant (k_obs) at each pH.

-

Plot log(k_obs) versus pH to generate the pH-rate profile.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust and validated analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.

Proposed HPLC Method Parameters

The following table outlines a starting point for the development of a stability-indicating HPLC method for 4-phenoxyphenylglyoxal hydrate. Method optimization will be necessary to achieve the desired separation of the parent compound from any degradation products.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for acidic and neutral compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. | To effectively separate compounds with a range of polarities, including potential degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan of 4-phenoxyphenylglyoxal hydrate (likely around 260-280 nm). | To achieve maximum sensitivity for the parent compound. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Degradation Pathways

While specific degradation products for 4-phenoxyphenylglyoxal hydrate have not been extensively reported in the literature, we can infer potential pathways based on the chemistry of related compounds.

Caption: Postulated degradation pathways of 4-phenoxyphenylglyoxal hydrate.

-

Oxidation: The aldehyde group is susceptible to oxidation, which would likely yield 4-phenoxybenzoic acid and formic acid.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. For 4-phenoxyphenylglyoxal, this could lead to the formation of 4-phenoxymandelic acid and 4-phenoxyglycolic acid.

-

Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the ether bond could be cleaved, resulting in the formation of phenol and 4-hydroxyphenylglyoxal.

The identification of these and other potential degradation products using techniques such as LC-MS is a critical component of a comprehensive stability study.

Conclusion and Forward Look

The stability of 4-phenoxyphenylglyoxal hydrate is a multifaceted challenge that demands a rigorous and systematic scientific approach. This guide has provided a foundational framework for understanding the key factors influencing its stability and has outlined a comprehensive experimental plan for its assessment. By employing the described protocols and analytical methodologies, researchers and drug development professionals can generate the critical data needed to de-risk their development programs and ensure the quality, safety, and efficacy of future therapeutics. The path forward lies in the meticulous execution of these studies, the careful interpretation of the resulting data, and the application of this knowledge to the rational design of stable and effective pharmaceutical formulations.

References

-

Chemistry LibreTexts. (2025, January 19). 19.5: Nucleophilic Addition of Water - Hydration. [Link]

-

Chemistry LibreTexts. (2015, January 13). 16.08: Hydration of Ketones and Aldehydes. [Link]

-

KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones. In Organic Chemistry II. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

-

Wikipedia. (n.d.). Phenylglyoxal. [Link]

-

YouTube. (2019, August 1). 09.02 Hydration of Ketones and Aldehydes. [Link]

A Comprehensive Technical Guide to 4-phenoxyphenylglyoxal hydrate for Advanced Research

For the modern researcher, chemist, and drug development professional, having a deep understanding of novel chemical entities is paramount to innovation. This guide provides an in-depth look at 4-phenoxyphenylglyoxal hydrate, a compound of interest for various research and development applications. We will delve into its chemical properties, supplier information, safety protocols, and potential applications, offering a holistic view for its use in a laboratory setting.

Introduction to 4-phenoxyphenylglyoxal hydrate

4-phenoxyphenylglyoxal hydrate, with the CAS number 92254-55-2, is a chemical compound that belongs to the class of α-ketoaldehyde hydrates.[1][2][3] Structurally, it is characterized by a phenoxy group attached to a phenylglyoxal core, which exists in its hydrated form. The presence of the hydrate is a critical aspect of this molecule's solid-state properties and can significantly influence its stability, solubility, and handling characteristics.

In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) is a crucial factor that is thoroughly investigated during drug development.[4][5] Different hydration levels can lead to the formation of various crystalline structures, known as hydrates, which can impact the drug's bioavailability and shelf-life.[4][5] While 4-phenoxyphenylglyoxal hydrate is primarily intended for research and development purposes and not for direct human, therapeutic, or diagnostic use, its structural motifs are of interest to medicinal chemists.[1][6] The phenoxyacetic acid scaffold, a related chemical structure, has been explored for developing GPR40 agonists, which have potential applications in treating metabolic disorders.[7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its application in research. Below is a summary of the key properties of 4-phenoxyphenylglyoxal hydrate.

Table 1: Physicochemical Properties of 4-phenoxyphenylglyoxal hydrate

| Property | Value | Source |

| CAS Number | 92254-55-2 | [1][2][3][6] |

| Molecular Formula | C14H12O4 | [2][3] |

| Molecular Weight | 244.24 g/mol | [2] |

| Boiling Point (Predicted) | 400.8±35.0 °C | [2] |

| Density (Predicted) | 1.306±0.06 g/cm3 | [2] |

| pKa (Predicted) | 10.59±0.41 | [2] |

| Storage Temperature | 4°C or in freezer under -20°C | [1][2] |

| Appearance | White to yellow powder | [8] |

Chemical Structure:

The chemical structure of 4-phenoxyphenylglyoxal hydrate, also known as 2,2-Dihydroxy-1-(4-phenoxyphenyl)-ethanone, is depicted below.[2][3]

Caption: Chemical structure of 4-phenoxyphenylglyoxal hydrate.

Supplier Information

For researchers looking to procure 4-phenoxyphenylglyoxal hydrate, several chemical suppliers offer this compound for research purposes. It is advisable to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Table 2: Suppliers of 4-phenoxyphenylglyoxal hydrate

| Supplier | Website (Illustrative) | Notes |

| J & K SCIENTIFIC LTD. | --INVALID-LINK-- | - |

| Capot Chemical Co., Ltd. | --INVALID-LINK-- | - |

| Shanghai Ennopharm Co., Ltd. | --INVALID-LINK-- | - |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | --INVALID-LINK-- | - |

| Shanghai Witofly Chemical Co.,Ltd. | --INVALID-LINK-- | - |

| United States Biological | --INVALID-LINK-- | Provides a data sheet with storage information.[1] |

| Dana Bioscience | --INVALID-LINK-- | Offers the product in various quantities.[9] |

Note: The availability and contact information for these suppliers may vary. It is recommended to visit their respective websites for the most current information.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of 4-phenoxyphenylglyoxal hydrate and ensuring laboratory safety.

Safety Precautions:

Based on available safety data sheets, 4-phenoxyphenylglyoxal hydrate is considered an irritant.[2] Standard laboratory safety protocols should be followed when handling this compound.[10] This includes:

-

Wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

-

Working in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

-

Washing hands thoroughly after handling.

Storage:

To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are 4°C or in a freezer at -20°C in an inert atmosphere.[1][2]

Potential Applications in Research and Drug Development

While specific applications of 4-phenoxyphenylglyoxal hydrate are not extensively documented in peer-reviewed literature, its chemical structure suggests several potential areas of research.

As a Building Block in Organic Synthesis:

The presence of a reactive glyoxal group and a stable phenoxyphenyl scaffold makes this compound a versatile intermediate for the synthesis of more complex molecules. It can be used in reactions such as:

-

Heterocycle Synthesis: The glyoxal moiety can react with various nucleophiles to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules.

-

Cross-Coupling Reactions: The phenoxyphenyl group can be further functionalized using various cross-coupling reactions to build molecular complexity.

In Medicinal Chemistry and Chemical Biology:

Glyoxals are known to react with arginine residues in proteins, making them useful as chemical probes to study protein function. 4-phenoxyphenylglyoxal hydrate could potentially be used to:

-

Identify and label arginine-containing proteins.

-

Act as a covalent inhibitor for enzymes where an arginine residue is present in the active site.

Hypothetical Research Workflow:

For a researcher interested in exploring the biological activity of 4-phenoxyphenylglyoxal hydrate, a general workflow could be as follows:

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Conclusion

4-phenoxyphenylglyoxal hydrate is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its well-defined structure and commercial availability make it an accessible tool for researchers. While its specific biological activities are yet to be fully explored, its reactive glyoxal moiety and phenoxyphenyl core present intriguing possibilities for the development of novel chemical probes and therapeutic agents. As with any research chemical, proper handling and a thorough understanding of its properties are essential for its effective and safe use in the laboratory.

References

- 1. usbio.net [usbio.net]

- 2. 4-PHENOXYPHENYLGLYOXAL HYDRATE CAS#: 92254-55-2 [amp.chemicalbook.com]

- 3. 4-PHENOXYPHENYLGLYOXAL HYDRATE | 92254-55-2 [amp.chemicalbook.com]

- 4. Novel Pharmaceutical Hydrate Polymorphism Study [jstar-research.com]

- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-PHENOXYPHENYLGLYOXAL HYDRATE - Safety Data Sheet [chemicalbook.com]

- 7. US20210122704A1 - Novel phenoxuacetic acid derivative, preparation method therefor and uses of derivative as drug - Google Patents [patents.google.com]

- 8. L20274.03 [thermofisher.com]

- 9. danabiosci.com [danabiosci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the α-Ketoaldehyde Group

Abstract

The α-ketoaldehyde functional group, characterized by two adjacent and highly reactive carbonyl moieties, represents a cornerstone of chemical reactivity with profound implications across chemistry, biology, and pharmacology. Its inherent electrophilicity drives a diverse range of chemical transformations, from simple hydration and nucleophilic additions to complex rearrangements and cross-linking reactions. In biological systems, endogenous α-ketoaldehydes like methylglyoxal are potent precursors to Advanced Glycation End-products (AGEs), the accumulation of which is linked to aging and the pathogenesis of numerous diseases, including diabetes and neurodegeneration.[1][2] Conversely, this high reactivity is harnessed in drug development, where the α-ketoaldehyde motif serves as a warhead for designing potent and selective covalent inhibitors. This guide provides an in-depth exploration of the fundamental principles governing α-ketoaldehyde reactivity, details key chemical transformations, discusses its dual role in pathophysiology and drug design, and offers validated experimental protocols for its study.

The Unique Electronic Structure of α-Ketoaldehydes

The defining feature of an α-ketoaldehyde is the vicinal arrangement of a ketone and an aldehyde carbonyl group. This proximity creates a unique electronic environment that dictates its heightened reactivity compared to monofunctional carbonyl compounds.

-

Inductive Effects and Dipole Moments: Both carbonyl groups are strongly polarized due to the high electronegativity of oxygen. The adjacent nature of these groups results in a significant mutual electron-withdrawing inductive effect, which amplifies the partial positive charge on both carbonyl carbons.[3][4] This renders them exceptionally electrophilic and susceptible to nucleophilic attack.[5][6]

-

Reduced Steric Hindrance: The aldehyde moiety, with its attached hydrogen atom, presents a sterically unhindered site for nucleophilic attack, making it kinetically favored over the more substituted ketone carbon.[4]

This combination of potent electronic activation and steric accessibility makes the α-ketoaldehyde group one of the most reactive functionalities in organic chemistry.

Fundamental Chemical Transformations

The electrophilic nature of the α-ketoaldehyde group governs its participation in a wide array of chemical reactions. Understanding these transformations is critical for both elucidating biological mechanisms and designing targeted therapeutics.

Hydration and Equilibrium

In aqueous environments, α-ketoaldehydes exist in a dynamic equilibrium with their corresponding gem-diol (hydrate) forms. This reversible nucleophilic addition of water is catalyzed by both acid and base.[7][8][9]

-

Mechanism: Under basic conditions, a hydroxide ion directly attacks a carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated by water.[9] Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbon and facilitating attack by a neutral water molecule.[7][9]

-

Equilibrium Position: The position of the equilibrium is highly dependent on the electronic environment. Electron-withdrawing groups adjacent to the carbonyls destabilize the carbonyl form and favor the hydrate.[8][10] For example, an aqueous solution of formaldehyde (a simple aldehyde) exists almost entirely as its hydrate, whereas acetone is less than 0.1% hydrated.[7] α-ketoaldehydes, with their mutually activating carbonyls, tend to be significantly hydrated.

Reactions with Amine Nucleophiles: The Gateway to AGEs

The reaction of α-ketoaldehydes with primary amines, particularly the ε-amino group of lysine and the guanidinium group of arginine residues in proteins, is of immense biological significance. This process, a cornerstone of the Maillard reaction, initiates the formation of Advanced Glycation End-products (AGEs).[2][11]

The reaction proceeds through a multi-step pathway:

-

Nucleophilic Attack: The amine attacks the electrophilic aldehyde carbon to form a carbinolamine intermediate.[12][13]

-

Dehydration: The carbinolamine readily dehydrates under mildly acidic conditions (a pH around 5 is often optimal) to form a Schiff base (an imine).[12][14]

-

Rearrangement and Further Reactions: The initial Schiff base can undergo a series of complex rearrangements, cyclizations, and cross-linking reactions, ultimately leading to a heterogeneous group of products known as AGEs.[15][16] Methylglyoxal, for instance, rapidly reacts with arginine residues to form hydroimidazolones, a major class of AGEs.[16]

Biological Significance and Pathophysiology

While essential metabolic pathways can produce α-ketoaldehydes like methylglyoxal (MGO) as byproducts of glycolysis, their accumulation, termed "dicarbonyl stress," is cytotoxic and implicated in numerous pathologies.[2][16]

-

Diabetes and Complications: In hyperglycemic conditions, the rate of MGO formation increases significantly.[1][16] The subsequent formation of AGEs on proteins like collagen and hemoglobin contributes to diabetic complications, including nephropathy, retinopathy, and cardiovascular disease.[16]

-

Neurodegenerative Diseases: AGEs are found to accumulate in the brains of patients with Alzheimer's disease, and evidence suggests that MGO-induced neuroinflammation and oxidative stress play a role in the progression of neurodegeneration.[1]

-

Aging: The slow, irreversible accumulation of AGEs on long-lived proteins is considered one of the hallmarks of the aging process, leading to tissue stiffening and loss of function.

| Compound | Typical Source | Biological Implication |

| Methylglyoxal (MGO) | Byproduct of glycolysis[2] | Major precursor to AGEs, linked to diabetes, aging.[1][16] |

| Glyoxal (GO) | Lipid peroxidation, glucose degradation | AGE formation, oxidative stress. |

| 3-Deoxyglucosone (3-DG) | Glucose degradation[17] | Potent cross-linker of proteins, AGE precursor. |

Table 1: Common biological α-dicarbonyl compounds and their significance.

α-Ketoaldehydes in Drug Discovery: The Covalent Warhead

The high, yet tunable, reactivity of the α-ketoaldehyde group makes it an attractive "warhead" for designing targeted covalent inhibitors. These inhibitors form a stable, reversible covalent bond with a nucleophilic residue (typically cysteine or serine) in the active site of a target enzyme.[18]

-

Mechanism of Inhibition: The α-ketoamide group, a common motif in this class of drugs, is attacked by the thiol of a cysteine residue or the hydroxyl of a serine residue to form a stable, yet reversible, thiohemiketal or hemiketal, respectively.[18][19] This mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition.[18]

-

Advantages: This strategy combines the high potency and prolonged duration of action typical of covalent inhibitors with a reduced risk of off-target toxicity compared to irreversible inhibitors.[18][20]

-

Therapeutic Examples: This approach has been successfully employed in the development of protease inhibitors. For example, the antiviral drugs telaprevir and boceprevir utilize an α-ketoamide warhead to inhibit the hepatitis C virus NS3/4A serine protease.[21]

Experimental Protocols for Studying Reactivity

Investigating the reactivity of α-ketoaldehydes requires robust and quantitative methods. The following protocol provides a reliable workflow for monitoring the reaction of an α-ketoaldehyde with a model nucleophile, such as an arginine-containing peptide, using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of α-Ketoaldehyde-Peptide Adduct Formation by RP-HPLC

Objective: To determine the rate of reaction between an α-ketoaldehyde (e.g., methylglyoxal) and a model arginine-containing peptide.

Principle: This protocol leverages the change in hydrophobicity upon adduct formation. The unreacted, more polar peptide will have a shorter retention time on a reverse-phase (RP) HPLC column compared to the more hydrophobic covalent adduct. By monitoring the decrease in the peptide peak area over time, a reaction rate can be calculated. This method is self-validating as the appearance of a new product peak should stoichiometrically correspond to the disappearance of the starting material peak.

Materials:

-

Methylglyoxal (MGO), 40% solution in H₂O

-

Model Peptide (e.g., N-acetyl-Gly-Arg-Gly-amide)

-

Sodium Phosphate Buffer (100 mM, pH 7.4)

-

HPLC-grade Acetonitrile (ACN) and Water

-

Trifluoroacetic Acid (TFA)

-

RP-HPLC system with a C18 column and UV detector (214 nm)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the model peptide in 100 mM phosphate buffer (pH 7.4). Rationale: A buffered solution is critical to maintain a constant pH, as the reaction rate is pH-dependent.[12]

-

Prepare a 100 mM stock solution of MGO in the same phosphate buffer. Accurately determine its concentration via a derivatization assay (e.g., with o-phenylenediamine) as commercial solutions can vary.[22]

-

-

Reaction Setup:

-

Equilibrate all solutions to a constant temperature (e.g., 37 °C) in a water bath.

-

To initiate the reaction, add MGO stock solution to the peptide stock solution to achieve final concentrations of 1 mM peptide and 10 mM MGO (a 10-fold excess of MGO ensures pseudo-first-order kinetics). Mix thoroughly.

-

Immediately withdraw a 50 µL aliquot (t=0), and quench it by adding it to 150 µL of a 1% TFA solution. Rationale: The low pH of the TFA solution effectively stops the reaction by protonating the amine nucleophile.[14]

-

-

Time-Course Monitoring:

-

Continue to withdraw and quench 50 µL aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes). The exact timing should be optimized based on the expected reaction rate.

-

Store quenched samples at 4 °C prior to analysis.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable gradient. For example:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 5% to 50% B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm. Rationale: 214 nm is optimal for detecting the peptide backbone amide bonds.

-

-

Inject each quenched time point onto the HPLC.

-

Integrate the peak area for the unreacted peptide at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peptide peak area (ln[Area]) versus time (minutes).

-

The data should fit a linear regression. The negative of the slope of this line represents the observed rate constant (k_obs) for the reaction under pseudo-first-order conditions.

-

Conclusion

The α-ketoaldehyde group is a fascinating and functionally critical moiety. Its inherent electronic properties bestow upon it a high degree of reactivity that is a double-edged sword. In biology, this reactivity drives the formation of deleterious AGEs, contributing to a wide range of chronic diseases. Yet, in the hands of medicinal chemists, this same reactivity provides a powerful tool for the rational design of sophisticated covalent drugs. A thorough understanding of the principles, mechanisms, and experimental methods detailed in this guide is essential for any scientist working at the interface of chemistry, biology, and drug development.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. gosset.ai [gosset.ai]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Metabolic Pathways of Phenylglyoxal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxal and its derivatives represent a class of α-ketoaldehydes with significant biological reactivity, primarily due to their electrophilic nature. Understanding their metabolic fate is crucial for assessing their toxicological profiles and for the development of novel therapeutics. This guide provides a comprehensive overview of the principal metabolic pathways involved in the biotransformation of phenylglyoxal derivatives. We will delve into the enzymatic systems responsible for their detoxification, including reduction, oxidation, and conjugation reactions. Furthermore, this document outlines detailed experimental protocols for the in vitro investigation of these metabolic pathways and the subsequent analytical identification of metabolites, thereby offering a robust framework for researchers in the field.

Introduction: The Biological Significance of Phenylglyoxal Derivatives

Phenylglyoxal is an organic compound characterized by the presence of both an aldehyde and a ketone functional group.[1] This dual reactivity makes it a potent modifier of biological macromolecules, particularly proteins, where it has been shown to react with arginine residues.[2] The formation of such adducts can lead to alterations in protein structure and function, cellular dysfunction, and toxicity. Endogenous production of similar α-oxoaldehydes can be exacerbated by conditions of oxidative stress and hyperglycemia, implicating them in the pathology of various diseases.[3] Therefore, elucidating the metabolic pathways that mitigate the reactivity of phenylglyoxal and its derivatives is of paramount importance.

The primary metabolic strategies employed by biological systems to detoxify phenylglyoxal derivatives can be broadly categorized into three main types of reactions:

-

Reduction: The carbonyl groups of phenylglyoxal can be reduced to hydroxyl groups, yielding less reactive alcohol derivatives.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, a common detoxification pathway for aldehydes.

-

Conjugation: Phenylglyoxal can be conjugated with endogenous molecules, such as glutathione, to facilitate its excretion.

This guide will explore each of these pathways in detail, highlighting the key enzymes involved and the resulting metabolites.

The Major Metabolic Fates of Phenylglyoxal Derivatives

The biotransformation of phenylglyoxal is a multifaceted process involving several key enzymatic systems. The primary pathways are reduction to mandelic acid, oxidation to phenylglyoxylic acid, and detoxification via the glyoxalase system.

Reduction to Mandelic Acid: The Role of Carbonyl Reductases

A significant metabolic route for phenylglyoxal is its reduction to mandelic acid.[4] This conversion is primarily catalyzed by a broad family of enzymes known as carbonyl reductases, which belong to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.[5][6] These enzymes utilize NADPH as a cofactor to reduce the aldehyde or ketone moiety of phenylglyoxal to a hydroxyl group.[7]

Interestingly, a lipase, Novozyme 435, has been shown to catalyze the intramolecular Cannizzaro reaction of phenylglyoxal to form mandelic acid in an aqueous medium.[4] This suggests that non-canonical enzymatic activities may also contribute to this transformation.

The reduction of phenylglyoxal to mandelic acid is a critical detoxification step, as it eliminates the highly reactive aldehyde group. The resulting mandelic acid is a more polar and less reactive molecule that can be more readily excreted or undergo further Phase II metabolism.

Oxidation to Phenylglyoxylic Acid: The Aldehyde Dehydrogenase Pathway

In competition with the reduction pathway, phenylglyoxal can be oxidized to phenylglyoxylic acid.[4][8][9] This reaction is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[10][11] ALDHs are NAD(P)+-dependent enzymes that play a crucial role in the detoxification of a wide range of endogenous and exogenous aldehydes by converting them to their corresponding carboxylic acids.[12][13]

The oxidation of phenylglyoxal to phenylglyoxylic acid represents another important detoxification mechanism. The resulting carboxylic acid is more water-soluble and can be more easily eliminated from the body. Phenylglyoxylic acid can also serve as a substrate for further metabolic reactions.

Detoxification via the Glyoxalase System: A Glutathione-Dependent Pathway

The glyoxalase system is a ubiquitous and highly efficient pathway for the detoxification of α-oxoaldehydes, including phenylglyoxal.[14] This system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires a catalytic amount of reduced glutathione (GSH).[15]

The glyoxalase system is a critical defense mechanism against the cytotoxic effects of phenylglyoxal and other reactive dicarbonyls.

Potential for Phase II Conjugation

While direct Phase II conjugation of phenylglyoxal is not extensively documented, the primary metabolites, mandelic acid and phenylglyoxylic acid, are excellent candidates for such reactions.[17][18][19] Phase II metabolism involves the conjugation of xenobiotics or their metabolites with endogenous hydrophilic molecules, which further increases their water solubility and facilitates their excretion.[20]

-

Glucuronidation: The hydroxyl group of mandelic acid and the carboxyl group of phenylglyoxylic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The hydroxyl group of mandelic acid can also be sulfated by sulfotransferases (SULTs).

-

Glutathione Conjugation: While the glyoxalase system utilizes glutathione, direct conjugation of the parent compound or its metabolites by glutathione S-transferases (GSTs) is another possibility, leading to the formation of mercapturic acid derivatives upon further processing.[21][22][23]

These Phase II reactions are essential for the complete detoxification and elimination of phenylglyoxal derivatives from the body.

Visualizing the Metabolic Landscape

The following diagrams illustrate the key metabolic pathways of phenylglyoxal and a typical experimental workflow for their investigation.

Caption: Major metabolic pathways of phenylglyoxal.

Experimental Protocols for Studying Phenylglyoxal Metabolism in vitro

Investigating the metabolism of phenylglyoxal derivatives in vitro is a critical step in understanding their pharmacokinetic and toxicological properties. Liver subcellular fractions, such as microsomes and S9 fractions, are commonly used for this purpose as they contain a rich complement of drug-metabolizing enzymes.[24][25]

In Vitro Incubation with Liver Microsomes

This protocol outlines a general procedure for assessing the Phase I metabolism of a phenylglyoxal derivative using liver microsomes.[26][27]

Materials:

-

Phenylglyoxal derivative (test compound)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold, for reaction termination)

-

Incubator or water bath (37°C)

-

Microcentrifuge

Procedure:

-

Preparation: Thaw the liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1-10 µM).

-

Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle agitation.

-

Termination: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Controls:

-

No NADPH control: Incubate the test compound with microsomes without the NADPH regenerating system to assess non-NADPH dependent metabolism.

-

Heat-inactivated microsomes: Incubate the test compound with microsomes that have been heat-inactivated (e.g., 95°C for 10 minutes) to control for non-enzymatic degradation.

-

No microsome control: Incubate the test compound in buffer with the NADPH regenerating system to assess chemical stability.

Analytical Identification of Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and specificity.[28][29][30]

Derivatization for α-Oxoaldehydes:

To enhance the detection of phenylglyoxal and other α-oxoaldehydes, a derivatization step is often employed prior to LC-MS analysis.[31] Reagents such as o-phenylenediamine (oPD) react with the dicarbonyl moiety to form more stable and readily ionizable quinoxaline derivatives.[32]

General LC-MS/MS Method:

-